3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-2-carboxylic acid
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Overview
Description
3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid is a compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is a derivative of thiazolidine and fluorene, which are known for their diverse chemical properties and applications in various fields.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-2-carboxylic Acid are largely derived from its structure. As an alanine derivative , it may interact with enzymes, proteins, and other biomolecules in a manner similar to alanine
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid typically involves the protection of the amino group of thiazolidine-2-carboxylic acid with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This protection is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: The Fmoc group can be removed using piperidine in a solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated thiazolidine derivatives.
Scientific Research Applications
3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with proteins.
Mechanism of Action
The mechanism of action of 3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be removed under basic conditions, revealing the active amino group that can interact with various biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(9H-fluoren-9-ylmethoxycarbonyl)amino)butanoic acid: This compound is similar in structure but has a butanoic acid backbone instead of a thiazolidine ring.
(S)-2-((9H-fluoren-9-ylmethoxy)carbonyl)amino)-3-hydroxybutanoic acid: This compound has a hydroxybutanoic acid backbone and is used in similar applications.
Uniqueness
The uniqueness of 3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid lies in its thiazolidine ring, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in specific synthetic and research applications where these properties are advantageous.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c21-18(22)17-20(9-10-25-17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHICFRRDSXAJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1043933-69-2 |
Source
|
Record name | 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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